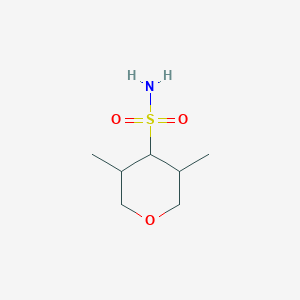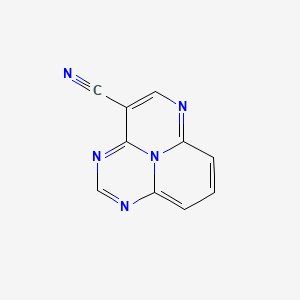
1,3,6,9b-Tetraazaphenalene-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,9b-Tetraazaphenalene-4-carbonitrile is a chemical compound with the molecular formula C10H5N5 It is known for its unique structure, which includes a tetraazaphenalene core with a carbonitrile group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,9b-Tetraazaphenalene-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable diamine with a dicarbonitrile compound in the presence of a catalyst. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,6,9b-Tetraazaphenalene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1,3,6,9b-Tetraazaphenalene-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 1,3,6,9b-Tetraazaphenalene-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1,3,6,9b-Tetraazaphenalene: Lacks the carbonitrile group but shares the tetraazaphenalene core.
1,3,6,9b-Tetraazaphenalene-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Uniqueness
1,3,6,9b-Tetraazaphenalene-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
37550-64-4 |
|---|---|
Fórmula molecular |
C10H5N5 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene-6-carbonitrile |
InChI |
InChI=1S/C10H5N5/c11-4-7-5-12-8-2-1-3-9-13-6-14-10(7)15(8)9/h1-3,5-6H |
Clave InChI |
CPVXOICRAYVITM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C3=NC=NC(=C1)N23)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



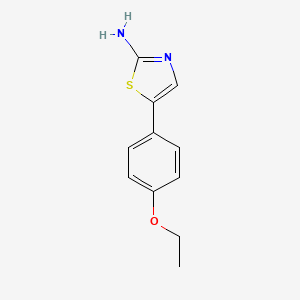


![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
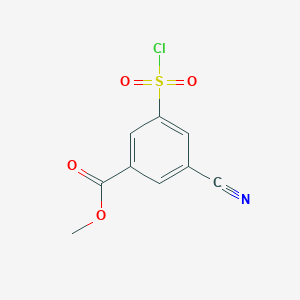
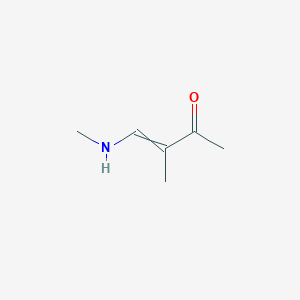
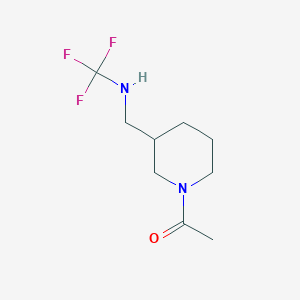
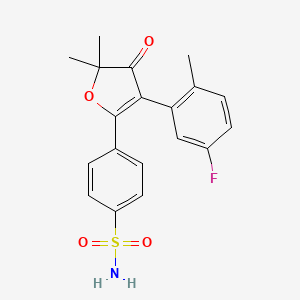
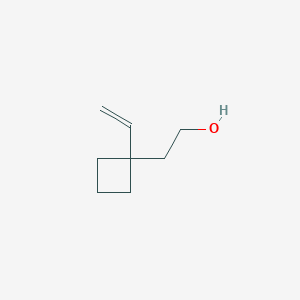
![Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)
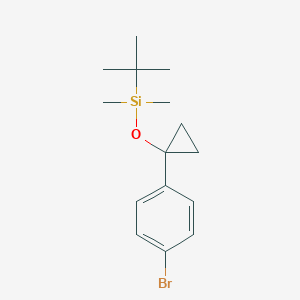
![(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid](/img/structure/B13971583.png)
